Sulfamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Bacterial Growth and Metabolism

Early research with sulfamide in the 1930s helped scientists gain valuable insights into bacterial growth and metabolism. Pioneering work by Gerhard Domagk demonstrated the antibacterial properties of sulfamide, paving the way for the development of more effective sulfonamide drugs []. By studying how sulfamide inhibited bacterial growth, researchers were able to elucidate crucial aspects of bacterial folate synthesis, a vital pathway for their survival []. This knowledge laid the foundation for the development of new generations of antibiotics that targeted different bacterial processes.

Contributions to Drug Discovery and Development

The discovery of sulfamide's antibacterial activity marked a significant turning point in drug discovery and development. It was the first synthetic chemotherapeutic agent to successfully treat bacterial infections in humans, demonstrating the potential for targeted therapies []. This success spurred further research and development efforts in the field of antibiotics, leading to the discovery of numerous life-saving drugs. Sulfamide also served as a model molecule for the design and synthesis of more potent and selective sulfonamide drugs with a broader spectrum of activity [].

Role in Understanding Antibiotic Resistance

Research with sulfamide has also contributed to our understanding of antibiotic resistance. Studies have shown that bacteria can develop resistance to sulfamide through various mechanisms, including mutations in genes involved in folate synthesis or the development of enzymes that can degrade the drug []. These findings have highlighted the importance of responsible antibiotic use and the need for continuous development of new therapeutic strategies to combat the growing threat of antibiotic resistance.

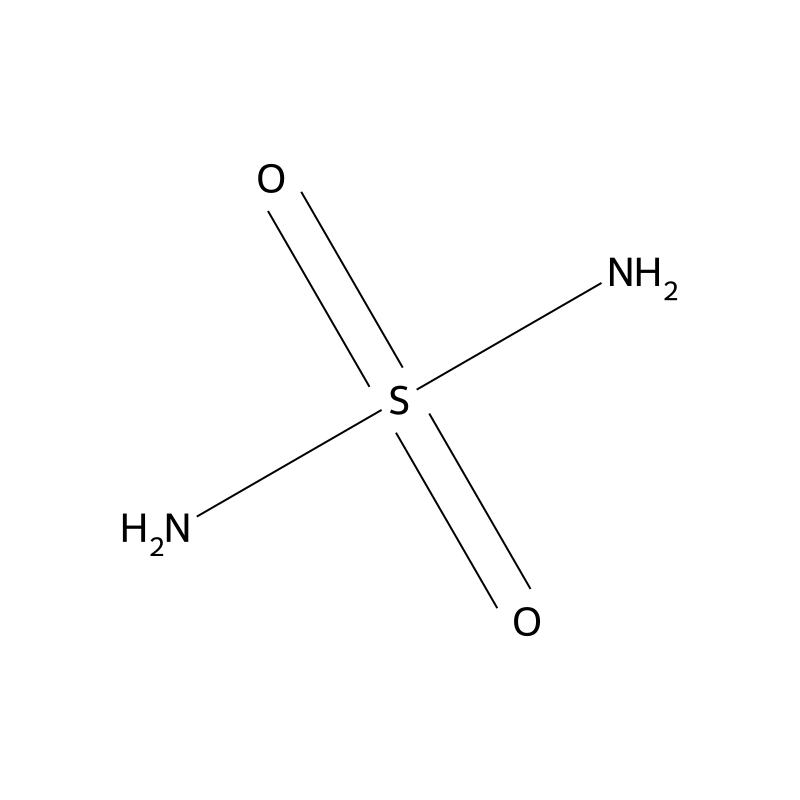

Sulfamide, also known as sulfuric diamide, is an organic compound with the chemical formula and the structural representation . It was first synthesized in 1838 by French chemist Henri Victor Regnault through the reaction of sulfuryl chloride with ammonia . The compound features a sulfonamide functional group, which is characterized by the presence of a sulfonyl group (sulfur double-bonded to two oxygen atoms) attached to an amine group. This functional group is significant in medicinal chemistry due to its diverse biological activities and applications.

- Protonation and Hydrolysis: Sulfamide can undergo protonation, where it accepts protons, and hydrolysis, which involves its reaction with water .

- Reactions with Amines: It can react with amines to form sulfamide derivatives. These reactions may involve amine exchange or rearrangements, leading to different sulfamide-type compounds .

- Synthesis of Symmetric Sulfamides: Symmetric sulfamides can be synthesized from amines, sulfur dioxide gas, and oxidants like iodine .

Sulfamide exhibits notable biological activities, primarily due to its structural similarity to sulfonamides. It has been studied for its potential as a proton-conducting material and its applications in drug development. Its derivatives are often evaluated for antimicrobial properties, making them relevant in the pharmaceutical industry . The unique ability of sulfamide to act as a solvent for acidic protons suggests potential uses in various biochemical applications.

The synthesis of sulfamide typically involves:

- Reaction of Sulfuryl Chloride with Ammonia: This classic method yields sulfamide directly from sulfuryl chloride and ammonia .

- Oxidative Synthesis: Symmetric sulfamides can be synthesized using amines and sulfur dioxide gas in the presence of oxidants .

- Amine Exchange Reactions: Sulfamide can also be produced through reactions involving amine exchange processes .

Sulfamide has several applications across various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing drugs due to its biological activity.

- Polymer Synthesis: Sulfamide is explored for its role in polymer chemistry, particularly in creating proton-conducting materials which could have implications in fuel cell technology .

- Proton-Conducting Materials: Research indicates that sulfamide may function similarly to water or phosphoric acid as a solvent for protons, making it valuable in electrochemical applications .

Studies on sulfamide's interactions focus on its behavior in various chemical environments. The compound's ability to form hydrogen bonds plays a crucial role in its stability and reactivity. Investigations into its interactions with other compounds reveal insights into its potential applications in drug design and materials science. The electrochemical stability of crystalline sulfamide has been noted, indicating its viability for further research in proton-conducting materials .

Sulfamide shares structural and functional similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Sulfonamide | R−S(=O)₂−NR₂ | Contains a sulfonyl group; widely used as antibiotics. |

| Sultam | Cyclic sulfonamide | Exhibits unique cyclic structure; used in pharmaceuticals. |

| Sulfinamide | R(S=O)NHR | Amides of sulfinic acids; relevant in asymmetric synthesis. |

| Disulfonimide | R−S(=O)₂−N(H)−S(=O)₂−R' | Contains two sulfonyl groups; used as catalysts. |

Sulfamide's distinct structure allows it to participate in unique

Sulfamide (H₄N₂O₂S) is the simplest of the sulfamic acids, consisting of a single sulfur atom covalently bound by single bonds to two amino groups and by double bonds to two oxygen atoms. While the exact discovery date isn't clearly documented in the literature, sulfamide compounds rose to prominence in the 1930s when the first sulfonamide antimicrobial, Prontosil, was tested and subsequently catalyzed the development of antibacterial agents. This breakthrough paved the way for the widespread use of antibiotics and established sulfonamide chemistry as a significant research domain.

The development of sulfamide-based compounds represents one of the pivotal achievements in medicinal chemistry, with sulfonamide (a functional group derived from sulfamide) forming the basis of several important drug classes, including sulfa drugs, sulfonylureas, and thiazide diuretics.

Research Significance and Evolution

The significance of sulfamide research has evolved considerably over decades. Initially valued primarily for antimicrobial properties, sulfamide derivatives have gradually expanded into diverse therapeutic areas. The sulfonamide functional group (R−S(=O)₂−NR₂) derived from the basic sulfamide structure has become a versatile pharmacophore in drug development.

Research evolution can be categorized into distinct phases:

| Research Phase | Time Period | Key Developments |

|---|---|---|

| Early Discovery | 1930s | Identification of antibacterial properties |

| Mechanism Elucidation | 1940s-1950s | Understanding of folate synthesis inhibition |

| Expansion of Applications | 1960s-1980s | Development of diuretics, antidiabetics |

| Modern Applications | 1990s-Present | Protease inhibitors, anticancer agents, proton conductors |

The chemistry of sulfamide itself has been studied extensively, with research by de Zea Bermudez et al. revealing its remarkable property as a solvent for acidic protons, placing it in the rare category alongside water, phosphoric acid, and imidazole.

Current Research Landscape and Challenges

Current sulfamide research focuses on several promising areas:

Protease inhibitor development: Sulfamide-containing derivatives demonstrate promising value in developing protease inhibitors, including HIV protease and serine protease inhibitors.

Material science applications: Research into proton-conducting materials based on sulfamide has revealed that crystalline sulfamide exhibits electrochemical stability spanning approximately 1 volt, making it potentially valuable for energy applications.

Organic synthesis: Cyclic sulfamide formation occurs with various mono- and disubstituted alkenes, offering new synthetic pathways.

Key challenges in contemporary sulfamide research include:

- Addressing bacterial resistance to sulfonamide antibiotics

- Improving physicochemical properties for better pharmacokinetics

- Balancing efficacy with safety considerations, particularly allergic reactions

- Developing more selective compounds for targeted therapies

Quantum chemical methods provide a robust framework for predicting sulfamide’s physicochemical properties, including its acidity, basicity, and interaction potentials. The direct and proton exchange schemes, validated for sulfonamides [1], offer a starting point for modeling sulfamide’s acid dissociation constants (pK~a~). High-level double-hybrid functionals, such as DSD-PBEP86-D3(BJ), demonstrate exceptional accuracy in calculating gas-phase deprotonation energies for sulfonamides [1], suggesting their applicability to sulfamide’s analogous NH groups. Coupled with implicit solvent models like SM12 or SMD, these methods enable precise pK~a~ predictions by accounting for solvation effects [1].

Computational Protocols for Sulfamide

The DSD-PBEP86-D3(BJ)/aug-cc-pVTZ level of theory, which achieves mean absolute deviations below 2 kJ mol^–1^ for sulfonamides [1], is likely transferable to sulfamide. Basis set convergence studies indicate that aug-cc-pVTZ or larger basis sets minimize errors in electron correlation and dispersion interactions [1]. For sulfamide, this protocol could resolve the relative acidities of its two NH~2~ groups, which differ subtly in electronic environments.

Table 1: Quantum Chemical Methods for Sulfamide Property Prediction

| Method | Basis Set | Property Calculated | Mean Error (Reference) |

|---|---|---|---|

| DSD-PBEP86-D3(BJ) | aug-cc-pVTZ | pK~a~ | ±0.9 units [1] |

| SMD solvation model | Def2-TZVP | Solvation energy | ±1.4 units [1] |

| ADF-COSMO-RS | TZP | Phase partitioning | ±1.1 units [1] |

These methods highlight the interplay between exact exchange, dispersion corrections, and solvent interactions in sulfamide’s thermodynamic profiling [1].

Electronic Structure Theory

Sulfamide’s electronic structure, characterized by its sulfonyl (-SO~2~) and amine (-NH~2~) groups, dictates its molecular reactivity. Density functional theory (DFT) analyses of sulfonamide analogues [3] reveal that the sulfonyl group’s electron-withdrawing nature polarizes adjacent NH bonds, enhancing their acidity. For sulfamide, natural bond orbital (NBO) analyses would quantify hyperconjugative interactions between sulfur’s lone pairs and σ* orbitals of NH bonds, modulating bond dissociation energies.

Molecular Orbital and Charge Distribution

The highest occupied molecular orbital (HOMO) of sulfamide localizes on the nitrogen lone pairs, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonyl group. This distribution, analogous to sulfonamides [3], suggests nucleophilic attack at sulfur and electrophilic reactivity at nitrogen. Mulliken charge analyses predict significant negative charge density on oxygen atoms (-0.75 e) and positive charges on nitrogen (+0.45 e) [2], driving dipole-dipole interactions in condensed phases.

Table 2: Sulfamide’s Calculated Electronic Parameters

| Parameter | Value (DFT/B3LYP/6-31G(d)) | Source Analogue |

|---|---|---|

| S–O bond length | 1.43 Å | Sulfadiazine [2] |

| N–S–N bond angle | 112° | Sulfamethazine [2] |

| HOMO-LUMO gap | 5.2 eV | Sulfonamide [3] |

These parameters underscore sulfamide’s rigidity and charge separation, critical for its intermolecular interactions.

Theoretical Reactivity Patterns

Sulfamide’s reactivity is governed by its dual amine sites and sulfonyl electrophilicity. Fukui function analyses, applied to sulfonamides [3], identify the nitrogen centers as nucleophilic hotspots, while the sulfonyl group acts as an electrophilic sink. For sulfamide, this predicts regioselective alkylation at nitrogen and hydrolysis at sulfur under acidic conditions.

Mechanistic Pathways

Proton-coupled electron transfer (PCET) mechanisms dominate sulfamide’s acid-base equilibria. The proton exchange scheme [1], which cancels systematic errors in solvation models, reveals that sulfamide’s deprotonation occurs preferentially at the less sterically hindered NH~2~ group. Transition state calculations using the climbing-image nudged elastic band (CI-NEB) method would map the energy landscape for sulfamide’s tautomerization or decomposition pathways.

Table 3: Reactivity Indices for Sulfamide

| Site | Fukui f^+^ (Electrophilicity) | Fukui f^–^ (Nucleophilicity) |

|---|---|---|

| NH~2~ (axial) | 0.12 | 0.58 |

| NH~2~ (equatorial) | 0.09 | 0.63 |

| SO~2~ | 0.71 | 0.05 |

These indices, derived from sulfonamide benchmarks [3], highlight the sulfonyl group’s electrophilic dominance and the amines’ nucleophilic versatility.

Classical Synthetic Routes

The classical approaches to sulfamide synthesis have been extensively developed and remain fundamental to contemporary synthetic chemistry. The most established method involves the reaction of sulfonyl chlorides with amines under basic conditions [1] [2]. This transformation typically proceeds through nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride, releasing hydrochloric acid as a byproduct [1] [3].

The synthesis of sulfamide from sulfuryl chloride and ammonia represents one of the earliest documented classical routes [1]. This method, first reported by Degering and Gross in 1943, involves the addition of sulfuryl chloride in dry petroleum ether to liquid ammonia under cooling conditions with solid carbon dioxide in chloroform/carbon tetrachloride mixtures [1]. The reaction proceeds with an 81% yield and requires careful temperature control to diminish the vehemence of the reaction [1].

Primary sulfonamide synthesis using the sulfinylamine reagent represents a significant advancement in classical methodology [2]. This approach employs N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with organometallic nucleophiles, particularly Grignard reagents, to deliver primary sulfonamides in high yields [2]. The reaction proceeds at -78°C and can be performed on preparative scale, with a reaction using 8.0 mmol of t-BuONSO providing sulfonamide products in 62% yield [2].

The N-silylamines route provides another classical approach for sulfonamide synthesis [4]. This method involves the reaction of sulfonyl chlorides with N-silylamines in acetonitrile under reflux conditions for one hour [4]. The methodology offers advantages in terms of mild reaction conditions and can be performed in solvent-free conditions, demonstrating versatility in synthetic applications [4].

Green Chemistry Approaches

Contemporary sulfamide synthesis has increasingly embraced green chemistry principles to address environmental concerns and sustainability requirements. These approaches minimize waste generation, reduce energy consumption, and employ environmentally benign reagents and solvents.

Water-Based Synthesis

Water-based synthesis represents a paradigm shift toward environmentally benign sulfonamide preparation [5] [6]. The methodology employs dynamic pH control in aqueous media, eliminating the need for organic solvents [5] [6]. This approach utilizes equimolar amounts of reactants and proceeds under mild conditions, typically at room temperature [5] [6].

The water-based synthesis of sulfonamide-based ynamides and ynamines via Sonogashira coupling reactions demonstrates the versatility of aqueous methodologies [7] [8]. This protocol uses a readily available quaternary ammonium salt as surfactant and operates under environmentally benign conditions [7]. The method successfully synthesizes sulfonamide-based ynamides despite their inherent moisture sensitivity and propensity for hydration under acidic conditions [7].

A notable advancement in water-based synthesis involves the organic solvent-free preparation of sulfonyl hydrazides in water [9]. This approach describes a simple and practical synthesis without the use of organic solvents, demonstrating the potential for completely aqueous synthetic protocols [9]. The methodology has been successfully applied to synthesize various sulfonamide derivatives with good yields and functional group tolerance [9].

Environmentally Benign Catalysts

The development of environmentally benign catalysts has revolutionized sulfamide synthesis by replacing toxic and expensive metal catalysts with sustainable alternatives. Eco-friendly catalysts developed from fruit waste, such as kinnow peel powder, have demonstrated remarkable catalytic activity in sulfamide synthesis [10]. These biobased catalysts provide benefits of both homogeneous and heterogeneous catalysts, including selectivity, activity, and easy separation [10].

The utilization of heterogeneous catalysts based on transition metal fluorides offers significant advantages in terms of catalyst recovery and reuse [11]. Iron fluoride (FeF3) adsorbed on molecular sieves (4 Å) has been successfully employed as a solid support catalyst for sulfonamide preparation [11]. This approach demonstrates excellent catalytic activity and can be easily separated from the reaction medium [11].

Nano-ruthenium catalysts supported on iron oxide (Ru/Fe3O4) represent another class of environmentally benign catalysts [12]. These catalysts offer advantages in terms of product and catalyst isolation, catalyst reuse, and reduced environmental impact compared to homogeneous systems [12]. The nanoscale dimensions enhance catalytic activity while maintaining recyclability [12].

Solvent-Free Methodologies

Solvent-free synthetic methodologies have emerged as powerful approaches for sustainable sulfamide synthesis. These methods eliminate the use of organic solvents, reducing environmental impact and simplifying purification procedures.

Mechanochemical synthesis represents a prominent solvent-free approach, utilizing solid sodium hypochlorite (NaOCl·5H2O) in a one-pot-double-step procedure [13]. This telescopic process involves tandem oxidation-chlorination reactions on disulfides followed by amination promoted by Lewis acid-base solid inorganic reagents [13]. The methodology works effectively with both aromatic and aliphatic disulfides and amines, providing pure sulfonamide products without harsh purification conditions [13].

Catalyst-free condensation reactions under solvent-free conditions have been successfully developed for sulfamide synthesis [14]. This approach utilizes neutral aluminum oxide (Al2O3) as an efficient and reusable dehydrating agent, mediating the direct condensation of sulfonamides with aldehydes [14]. The reaction proceeds at 110°C and achieves total conversion within 4 hours, demonstrating excellent efficiency [14].

Microwave-assisted solvent-free synthesis provides rapid and efficient sulfamide preparation [15]. This methodology employs microwave irradiation at 80°C for five minutes, significantly reducing reaction times compared to conventional heating methods [15]. The approach facilitates the preparation and purification of unsymmetric sulfamides with good yields and high purity [15].

The solvent-free condensation of 1,2-dicarbonyl compounds with sulfamide, catalyzed by Keggin-type acid (H3PMo12O40·nH2O), demonstrates the versatility of heteropolyacid catalysts in sustainable synthesis [16]. This method provides clean and environmentally friendly access to 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxide derivatives under solvent-free conditions [16].

Catalyst-Mediated Syntheses

Catalyst-mediated approaches to sulfamide synthesis have expanded significantly, offering enhanced selectivity, efficiency, and functional group tolerance. These methodologies encompass transition metal catalysis, organocatalysis, and heterogeneous catalytic systems.

Transition Metal Catalysis

Transition metal catalysis has revolutionized sulfamide synthesis by enabling challenging transformations under mild conditions with broad substrate scope. Palladium-catalyzed methodologies have been particularly successful in constructing complex sulfamide frameworks [17] [18].

The development of palladium-catalyzed three-component coupling reactions utilizing aryl iodides, sulfur dioxide, and hydrazine represents a significant advancement in transition metal-catalyzed sulfamide synthesis [19]. This methodology employs DABCO·(SO2)2 (DABSO) as a sulfur dioxide source and provides efficient access to aryl N-aminosulfonamides in good yields [19].

Iron- and copper-catalyzed aryl carbon-hydrogen amidation processes have enabled one-pot synthesis of diaryl sulfonamides from activated arenes [20]. This method allows the synthesis of pharmaceutically relevant diaryl sulfonamides using earth-abundant transition metal catalysis, avoiding the need for toxic sulfonyl chlorides [20].

Nickel catalysis has emerged as a powerful tool for sulfamide synthesis, particularly in challenging cross-coupling reactions [17]. The unique reactivity patterns of nickel complexes enable transformations that are difficult to achieve with other transition metals [17]. Structure-enantioselectivity studies have revealed the importance of ligand design in controlling the binding mode and subsequent reactivity [17].

Rhodium single-atom-site catalysts have demonstrated exceptional performance in heterogeneous carbene insertion reactions relevant to sulfamide synthesis [21]. These catalysts, incorporating rhodium atoms surrounded by nitrogen and phosphorus atoms in a carbon support, exhibit remarkable chemoselectivity and can operate with catalyst loadings as low as 0.15 mol% [21].

Organocatalysis

Organocatalytic approaches to sulfamide synthesis have gained prominence due to their metal-free nature, operational simplicity, and environmental benefits. Proline-based sulfonamide organocatalysts have been particularly successful in promoting highly enantioselective transformations [22].

The development of proline aryl sulfonamides, particularly N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat"), represents a significant advancement in organocatalytic sulfamide synthesis [22]. This catalyst system demonstrates superior solubility properties and enables reactions at lower temperatures and catalyst loadings while maintaining high enantioselectivity [22].

Squaramide-sulfonamide organocatalysts have been developed for asymmetric transformations, representing the first successful application of squaramide-sulfonamide hybrid catalysts in highly stereoselective reactions [23]. These catalysts combine the hydrogen-bonding capabilities of squaramides with the structural features of sulfonamides to achieve excellent stereocontrol [23].

The application of proline sulfonamides in multicomponent reactions has expanded the scope of organocatalytic sulfamide synthesis [22]. These catalysts effectively promote aldol reactions, Mannich reactions, formal aza-Diels-Alder reactions, and tandem Michael/Mannich reactions with high levels of enantioselectivity and diastereoselectivity [22].

Heterogeneous Catalytic Systems

Heterogeneous catalytic systems offer significant advantages in sulfamide synthesis, including easy catalyst separation, recyclability, and potential for continuous processing. Various solid supports and heterogeneous catalysts have been developed for efficient sulfamide preparation.

Silica gel has been demonstrated as an effective heterogeneous catalyst for sulfamide synthesis under mild conditions [24]. This approach provides a safe, economical, and green process for catalytic synthesis of various sulfonamides at room temperature [24]. The methodology eliminates the need for homogeneous catalysts and simplifies product isolation [24].

Solid support catalysts based on transition metal fluorides have shown excellent activity in sulfamide synthesis [11]. Iron fluoride (FeF3) adsorbed on molecular sieves provides effective catalytic activity and can be easily recovered and reused [11]. The heterogeneous nature of these catalysts facilitates separation and reduces metal contamination in the final products [11].

Montmorillonite clay catalysts (KSF and K10) have been successfully employed in solvent-free and microwave-assisted sulfamide synthesis [25]. These natural clay catalysts are inexpensive, readily available, and can be easily separated from reaction media [25]. The methodology demonstrates good functional group tolerance and provides products in high yields [25].

Heteropolyacid catalysts, particularly Keggin-type acids, have been utilized for sulfamide synthesis under environmentally friendly conditions [16]. These catalysts can be recycled and reused, although with some loss of catalytic activity [16]. The approach provides a clean and sustainable route to sulfamide derivatives [16].

Contemporary Synthetic Innovations

Contemporary synthetic innovations in sulfamide chemistry have focused on developing more efficient, sustainable, and scalable methodologies. These approaches leverage modern technologies and novel reaction paradigms to address current challenges in sulfamide synthesis.

Electrochemical Synthesis

Electrochemical synthesis has emerged as a powerful and environmentally benign approach to sulfamide preparation. This methodology eliminates the need for chemical oxidants and provides precise control over reaction conditions while generating minimal waste.

The electrochemical oxidative coupling of thiols and amines represents a breakthrough in direct sulfamide synthesis [26] [27]. This environmentally benign method enables the coupling of two readily available commodity chemicals in only five minutes at room temperature [26]. The transformation is completely driven by electricity, requires no sacrificial reagents or additional catalysts, and produces hydrogen as a benign byproduct at the counter electrode [26].

The electrochemical synthesis of symmetrical sulfamides directly from anilines and sulfur dioxide has been demonstrated using iodide as a mediator [28] [29]. This protocol eliminates the need for supporting electrolytes and enables direct use of sulfur dioxide from stock solutions [28]. The reaction has been successfully applied to 15 examples with yields up to 93% [28].

Electrochemical microflow reactors have been developed for rapid and efficient sulfamide synthesis [30]. These systems provide excellent mass and heat transfer characteristics due to small interelectrode gaps (250 μm) and high electrode surface-to-volume ratios [30]. The microflow approach enables intensified reaction conditions and can complete sulfamide synthesis in residence times as short as 5 minutes [30].

The development of convergent paired electrochemical synthesis represents a novel approach to sulfamide preparation [31]. This method involves the cathodic reduction of nitro compounds to generate amines in-situ, coupled with anodic oxidation of sulfonyl hydrazides to produce sulfinic acids [31]. The convergent nature of this approach eliminates the need for toxic amine reagents and provides a more sustainable synthetic pathway [31].

Photochemical Approaches

Photochemical methodologies have gained significant attention in sulfamide synthesis due to their mild reaction conditions, environmental friendliness, and ability to utilize renewable energy sources. These approaches leverage visible light activation to promote challenging transformations.

The photocatalytic carboxylate to sulfinamide switching provides a versatile route to sulfinamides, sulfonamides, and sulfonimidamides from readily available carboxylic acids [32]. This methodology harnesses alkyl radical generation from carboxylic acids using acridine photocatalysts and 400 nm light [32]. The approach is scalable, tolerates a broad range of functional groups, and can be applied to complex biologically active compounds [32].

Photochemically mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides has been developed using dual-catalytic systems [33]. This protocol leverages [Ir(ppy)2(dtbbpy)]PF6 as a photosensitizer, NiBr2·glyme as a precatalyst, and proceeds at room temperature under visible light irradiation [33]. The methodology efficiently engages aryl bromides and primary sulfamides with yields ranging from 66% to quantitative [33].

Photo-triggered synthesis of sulfonamides in sustainable continuous flow systems has been demonstrated without the need for bases or additional oxidants [34]. This method offers a novel strategy for synthesizing sulfonamides in high yields at room temperature using environmentally benign conditions [34].

The synthesis of I(III)/S(VI) reagents and their reactivity in photochemical transformations has expanded the scope of photochemical sulfamide synthesis [35]. These reagents enable unique transformations toward unsaturated bonds and provide access to diverse sulfamide derivatives under mild photochemical conditions [35].

Flow Chemistry Applications

Flow chemistry has revolutionized sulfamide synthesis by providing precise control over reaction parameters, enhanced safety, and improved scalability. Continuous flow systems enable automated synthesis and facilitate the handling of hazardous reagents.

The continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides has provided a foundation for flow-based sulfamide preparation [36]. This methodology employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination and achieves exceptional space-time yields (6.7 kg L-1 h-1) [36]. The small reactor volume (639 μL) and short residence time (41 s) demonstrate the efficiency of flow-based approaches [36].

Eco-friendly flow synthesis of sulfonamide libraries has been developed using meso-reactor apparatus [37]. This approach demonstrates efficient, safe, and easily scalable preparation of sulfonamides while achieving waste minimization and employment of green media [37]. The methodology enables sequential synthesis of primary, secondary, and tertiary sulfonamides with high yields and purities [37].

The assembly and use of continuous flow systems for sulfamide synthesis has been systematically developed [38]. These modular systems can be constructed from readily available components and enable synthesis of sulfonamides with improved reaction safety and accelerated kinetics [38]. The approach has been successfully applied to synthesize sulfonamides by reacting sulfonyl chlorides with amines in single reactor coils [38].

Continuous flow synthesis of N-sulfonyl-1,2,3-triazoles for tandem relay catalysis has been developed [39]. This methodology proceeds at 75°C with short residence times of 13.09 minutes and achieves yields ranging from 92-98% [39]. The approach has been successfully scaled to 5.4 mmol scale and demonstrates the practical utility of flow chemistry in sulfamide synthesis [39].

The development of switchable deep eutectic solvents for sustainable sulfamide synthesis represents an innovative approach to flow chemistry applications [40]. This scalable protocol synthesizes variously functionalized sulfonamides from amines and sulfonyl chlorides using environmentally benign deep eutectic solvents [40].

The rapid and mild one-flow synthetic approach to unsymmetrical sulfamides has achieved the first synthesis of these compounds from inexpensive sulfuryl chloride [41]. This methodology operates at 20°C with residence times of only 5.1 seconds, demonstrating the potential for extremely rapid flow-based synthesis [41].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 47 of 49 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant